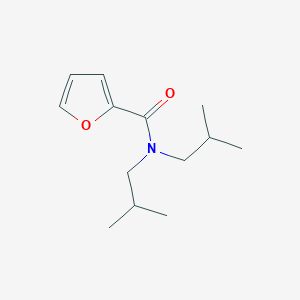
4-ethoxy-N-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-methyl-N-phenylbenzamide, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-N-methyl-N-phenylbenzamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the body. 4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a higher affinity for the mu-opioid receptor than for the delta and kappa opioid receptors. It has also been found to have an affinity for the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
4-ethoxy-N-methyl-N-phenylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and has been found to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. 4-ethoxy-N-methyl-N-phenylbenzamide is also relatively easy to obtain and is commercially available. One limitation of using 4-ethoxy-N-methyl-N-phenylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-methyl-N-phenylbenzamide. One area of research is the development of 4-ethoxy-N-methyl-N-phenylbenzamide analogs that have improved potency and selectivity for specific receptors. Another area of research is the study of 4-ethoxy-N-methyl-N-phenylbenzamide in animal models of pain and inflammation to further understand its mechanism of action and potential therapeutic uses. Additionally, the use of 4-ethoxy-N-methyl-N-phenylbenzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Synthesemethoden
The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with N-methyl-N-phenylamine to form 4-ethoxy-N-methyl-N-phenylbenzamide. The synthesis of 4-ethoxy-N-methyl-N-phenylbenzamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-methyl-N-phenylbenzamide has been used in a variety of scientific research studies, including studies on pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects, and has been shown to inhibit the growth of cancer cells in vitro. 4-ethoxy-N-methyl-N-phenylbenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Eigenschaften
Produktname |
4-ethoxy-N-methyl-N-phenylbenzamide |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-ethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
IEDYFTYKLYZUQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)




![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
